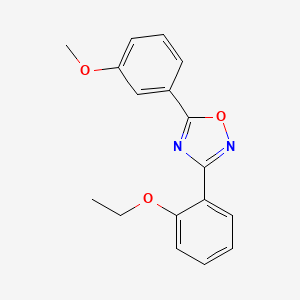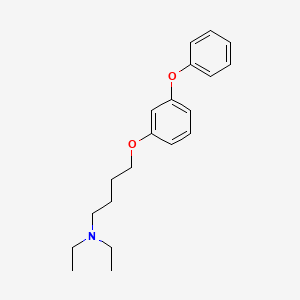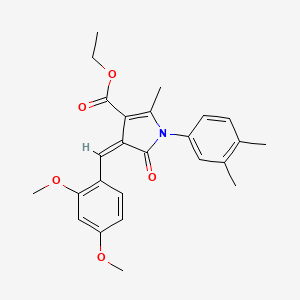
3-(2-ethoxyphenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves cyclodehydration reactions of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For example, Wet-osot et al. (2017) described a convenient one-pot synthesis method for 5-substituted-2-ethoxy-1,3,4-oxadiazoles, highlighting the versatility of the oxadiazole synthesis process (Wet-osot, Pattarawarapan, & Phakhodee, 2017). This method involves N-acylation/dehydrative cyclization, showcasing the chemical reactivity and potential for derivatization inherent to the oxadiazole core.
Molecular Structure Analysis
1,2,4-Oxadiazoles, including the compound of interest, exhibit a wide range of molecular structures, owing to the different substituents attached to the oxadiazole ring. The electronic properties and spatial arrangement of these substituents significantly influence the compound's molecular geometry and electronic distribution. For instance, Rai et al. (2009) synthesized a series of 1,3,4-oxadiazoles and explored their molecular structures through analytical and spectral methods, providing insights into the structural diversity within this class (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Chemical Reactions and Properties
The chemical reactivity of 1,2,4-oxadiazoles, including the target compound, involves interactions with nucleophiles and electrophiles, highlighting their potential in synthetic chemistry. These reactions are pivotal in creating a variety of derivatives with enhanced or modified properties. For example, the synthesis and reaction conditions can significantly affect the yield and properties of the final compounds, as demonstrated in various synthesis methods reported in the literature.
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazoles, such as melting points, solubility, and crystalline nature, are influenced by their molecular structure. These properties are crucial for determining the compound's applicability in different chemical and industrial processes. Bouklah et al. (2006) investigated the thermodynamic properties of a similar oxadiazole derivative, providing valuable information on its behavior as a corrosion inhibitor, which indirectly gives insights into its physical characteristics (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazoles are characterized by their stability, reactivity, and interactions with various chemical agents. These properties are essential for their application in materials science, catalysis, and as intermediates in organic synthesis. The study by Bentiss et al. (2002) on the corrosion inhibition efficiency of oxadiazole derivatives offers an example of how the chemical structure of oxadiazoles can be correlated with their chemical properties, such as inhibition efficiency and adsorption behavior (Bentiss, Traisnel, Chaibi, Mernari, Vezin, & Lagrenée, 2002).
特性
IUPAC Name |
3-(2-ethoxyphenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-3-21-15-10-5-4-9-14(15)16-18-17(22-19-16)12-7-6-8-13(11-12)20-2/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXLTDVRLINYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B5027725.png)

![1-[1-(2-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5027738.png)

![4-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B5027762.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5027770.png)
![3-methyl-2-[3-(1-propyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5027784.png)



![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5027814.png)
![3-chloro-6-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5027823.png)

![4-[2-(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B5027841.png)